molecular formula C23H22N2O4 B12006745 N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide CAS No. 357410-06-1

N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B12006745
CAS No.: 357410-06-1
M. Wt: 390.4 g/mol
InChI Key: NMIAJTCCQNOWSM-BUVRLJJBSA-N
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Description

N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further connected to a dimethoxybenzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be performed in ethanol with a catalytic amount of acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The benzyloxy and dimethoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both benzyloxy and dimethoxy groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

357410-06-1

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H22N2O4/c1-27-21-13-10-19(14-22(21)28-2)23(26)25-24-15-17-8-11-20(12-9-17)29-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

NMIAJTCCQNOWSM-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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